[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol chemical properties
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information presented in this guide for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is a scientifically informed compilation based on available data for structurally related compounds and established principles of chemical reactivity and spectroscopy. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, some properties and spectral data are presented as predicted or estimated values and should be used as a guideline for research and development purposes, pending experimental verification.
Introduction
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is a substituted N-arylpyrrolidine derivative. The N-arylpyrrolidine scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including anti-Alzheimer's, anticancer, and analgesic effects.[1] The presence of a 3-chlorophenyl group and a hydroxymethyl substituent on the pyrrolidine ring suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectral characteristics to support its use in research and drug discovery.
Chemical and Physical Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 1017444-94-8 | Amadis Chemical[1] |
| Molecular Formula | C₁₁H₁₄ClNO | Amadis Chemical[1] |
| Molecular Weight | 211.69 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature. | Based on similar N-arylpyrrolidine structures. |
| Melting Point | Not available. Expected to be in the range of small organic molecules with similar complexity. | N/A |
| Boiling Point | Not available. Expected to be relatively high due to the polar nature of the molecule. | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected. | General solubility of N-arylpyrrolidines. |
| Storage | Store in a cool, dry place, away from light. Recommended storage at 2-8°C for long-term stability. | Amadis Chemical[1] |
Synthesis and Purification
A plausible and efficient method for the synthesis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is via a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Ullmann condensation.[2][3] These methods are widely used for the formation of C-N bonds in the synthesis of N-aryl heterocycles.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a versatile and high-yielding approach. The proposed reaction involves the coupling of 3-pyrrolidinemethanol with an appropriate 3-chloro-substituted aryl halide, such as 1-bromo-3-chlorobenzene.
Caption: Proposed synthesis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol via Buchwald-Hartwig amination.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-pyrrolidinemethanol (1.0 eq.), 1-bromo-3-chlorobenzene (1.1 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand like XPhos (2-10 mol%).
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Addition of Reagents: Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.), and a dry, degassed solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol.
Spectral Data (Predicted)
The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR chemical shift regions for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 6.5 - 7.2 | m | - | Complex multiplet for the four protons on the chlorophenyl ring. |
| CH₂-OH | ~3.6 | d | ~5-6 | Doublet due to coupling with the adjacent methine proton. |
| N-CH₂ (pyrrolidine) | 3.2 - 3.6 | m | - | Multiplet for the four protons on the carbons adjacent to the nitrogen. |
| CH (pyrrolidine) | ~2.8 | m | - | Multiplet for the methine proton at the 3-position. |
| CH₂ (pyrrolidine) | 1.9 - 2.2 | m | - | Multiplet for the two protons on the carbon at the 4-position. |
| OH | variable | br s | - | Chemical shift is dependent on concentration and solvent. Can be confirmed by D₂O exchange. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-Cl | ~135 | Carbon bearing the chlorine atom. |
| Aromatic C-N | ~148 | Carbon attached to the pyrrolidine nitrogen. |
| Aromatic C-H | 110 - 130 | Four signals expected for the aromatic CH carbons. |
| CH₂-OH | ~65 | Carbon of the hydroxymethyl group. |
| N-CH₂ (pyrrolidine) | ~47-52 | Two signals for the carbons adjacent to the nitrogen. |
| CH (pyrrolidine) | ~35-40 | Methine carbon at the 3-position. |
| CH₂ (pyrrolidine) | ~25-30 | Carbon at the 4-position. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 211 and 213 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns for N-arylpyrrolidines typically involve α-cleavage at the benzylic position and fragmentation of the pyrrolidine ring.[4]
Predicted Fragmentation:
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m/z 211/213: Molecular ion ([M]⁺)
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m/z 180/182: Loss of the hydroxymethyl group (•CH₂OH)
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m/z 152/154: Further fragmentation of the pyrrolidine ring.
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m/z 138/140: Fragment corresponding to the chlorophenyl-pyrrolidinyl cation.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (alcohol) | 3200-3600 | Strong, Broad | Characteristic of a hydroxyl group involved in hydrogen bonding.[5][6] |
| C-H (aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |
| C-H (aliphatic) | 2850-2960 | Medium | Stretching vibrations of C-H bonds in the pyrrolidine ring. |
| C=C (aromatic) | 1450-1600 | Medium to Strong | Aromatic ring stretching vibrations. |
| C-N (amine) | 1250-1350 | Medium to Strong | Stretching vibration of the aryl-amine bond. |
| C-O (alcohol) | 1000-1260 | Strong | C-O stretching of the primary alcohol.[5] |
| C-Cl | 600-800 | Strong | C-Cl stretching vibration. |
Potential Biological and Pharmacological Activity
While no specific biological data for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol has been reported, its structural motifs are present in compounds with significant pharmacological activities.
-
Anticonvulsant and Antinociceptive Potential: Derivatives of 3-(chlorophenyl)pyrrolidine-2,5-dione have been synthesized and shown to possess anticonvulsant and analgesic properties in animal models.[7] This suggests that the 3-chlorophenylpyrrolidine core could be a valuable scaffold for the development of new treatments for epilepsy and neuropathic pain.
-
Serotonergic Activity: The structurally related compound 1-(3-chlorophenyl)piperazine (mCPP) is a known metabolite of the antidepressant trazodone and acts as a serotonergic agonist.[8][9] This indicates that the 1-(3-chlorophenyl) moiety can confer activity at serotonin receptors, suggesting that [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol could serve as a precursor for compounds targeting the serotonergic system.
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Drug Intermediate: The primary utility of this compound is likely as an intermediate in the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various pharmacophores to explore structure-activity relationships in drug discovery programs.
Safety and Handling
Specific toxicity data for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is not available. As with all laboratory chemicals, it should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
GHS Hazard Statements (Predicted): Based on related structures, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
Conclusion
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and predicted spectral data. While direct experimental validation is necessary, the information herein serves as a comprehensive resource for researchers and scientists looking to utilize this compound in the development of novel therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
- Szymańska, E., Gierbliński, I., Stasiłowicz, A., Bielenica, A., Kędzierska, E., Kuran, B., ... & Mogilski, S. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1579.
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed Central. (2025, July 8). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]
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PubMed Central. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]
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YouTube. (2021, July 12). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]
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